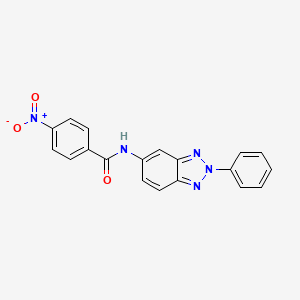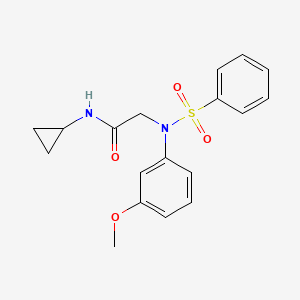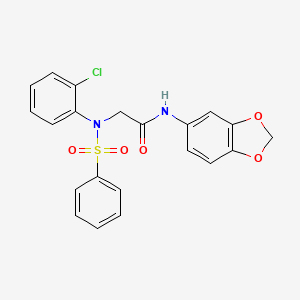![molecular formula C21H27N3O3S B3466285 N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B3466285.png)
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide
Vue d'ensemble
Description
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide, also known as BZP-MMS, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. In neurodegenerative disorders, this compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurodegenerative disorders, this compound has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. In pharmacology, this compound has been shown to improve drug delivery to the brain due to its ability to cross the blood-brain barrier.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide is its potential therapeutic applications in various fields. However, there are also limitations to its use in lab experiments. This compound is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, the synthesis method for this compound is complex and requires specialized equipment, which may limit its use in certain labs.
Orientations Futures
There are several future directions for research on N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide. One potential direction is to investigate its use as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its use as a drug carrier for the delivery of therapeutic agents to the brain. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Applications De Recherche Scientifique
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide has been studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and pharmacology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, this compound has been studied for its potential use as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In pharmacology, this compound has been investigated for its potential use as a drug carrier due to its ability to cross the blood-brain barrier.
Propriétés
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-18-8-10-20(11-9-18)24(28(2,26)27)17-21(25)23-14-12-22(13-15-23)16-19-6-4-3-5-7-19/h3-11H,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLFUCDLQJEWHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)CC3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B3466202.png)

![3-methoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3466215.png)
![N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylbenzamide](/img/structure/B3466221.png)
![5-bromo-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B3466236.png)
![[5-bromo-2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetic acid](/img/structure/B3466239.png)


![4-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3466252.png)


![N-(3-chloro-2-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3466273.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3466278.png)
